molecular formula C22H23N3O2 B11454431 Methyl 2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Methyl 2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11454431
M. Wt: 361.4 g/mol
InChI Key: OTKXRVYTATYFPF-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties

Preparation Methods

The synthesis of Methyl 2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves the condensation of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . This method yields high efficiency and purity, making it suitable for both laboratory and industrial production. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium metabisulphite, hydrogen peroxide, and various acids and bases . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different benzimidazole derivatives, while substitution reactions can introduce various functional groups to the compound, enhancing its biological activity.

Scientific Research Applications

Methyl 2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an anticancer agent, with studies indicating its effectiveness against various cancer cell lines . Additionally, its antibacterial and antifungal properties make it a candidate for developing new antimicrobial agents. In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways within cells. It is believed to exert its effects by binding to DNA and interfering with the replication process, thereby inhibiting the growth of cancer cells . Additionally, its antibacterial and antifungal activities are thought to result from its ability to disrupt the cell membrane integrity of microorganisms, leading to cell death.

Comparison with Similar Compounds

Compared to other benzimidazole derivatives, Methyl 2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate stands out due to its unique structural features and enhanced biological activity. Similar compounds include 2-phenylbenzimidazole, which also exhibits anticancer properties, and various substituted benzimidazoles that have been studied for their antimicrobial activities . The presence of the methyl and propan-2-yl groups in this compound contributes to its distinct chemical behavior and potential therapeutic applications.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

methyl 2-methyl-4-(4-propan-2-ylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C22H23N3O2/c1-13(2)15-9-11-16(12-10-15)20-19(21(26)27-4)14(3)23-22-24-17-7-5-6-8-18(17)25(20)22/h5-13,20H,1-4H3,(H,23,24)

InChI Key

OTKXRVYTATYFPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)C(C)C)C(=O)OC

Origin of Product

United States

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